molecular formula C20H17ClFN5O4 B2845603 2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-ethoxyphenyl)acetamide CAS No. 1052608-48-6

2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-ethoxyphenyl)acetamide

Cat. No.: B2845603
CAS No.: 1052608-48-6
M. Wt: 445.84
InChI Key: QULHZFYIYZOCNT-UHFFFAOYSA-N
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Description

The compound 2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-ethoxyphenyl)acetamide features a polycyclic pyrrolotriazole core substituted with electron-withdrawing groups (3-chloro-4-fluorophenyl) and an acetamide-linked 4-ethoxyphenyl moiety. The ethoxy group may enhance solubility, while the chloro-fluoro substitution could modulate binding specificity .

Properties

IUPAC Name

2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClFN5O4/c1-2-31-13-6-3-11(4-7-13)23-16(28)10-26-18-17(24-25-26)19(29)27(20(18)30)12-5-8-15(22)14(21)9-12/h3-9,17-18H,2,10H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QULHZFYIYZOCNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)F)Cl)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClFN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-ethoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Pyrrolo[3,4-d][1,2,3]triazole Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using a combination of heat and catalysts.

    Substitution with 3-chloro-4-fluorophenyl Group:

    Attachment of N-(4-ethoxyphenyl)acetamide Moiety: This step involves the acylation of the intermediate compound with 4-ethoxyphenyl acetic acid or its derivatives, using a coupling agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolo[3,4-d][1,2,3]triazole core.

    Reduction: Reduction reactions can occur at the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and bases (NaOH, KOH) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Research indicates that derivatives of triazole compounds exhibit significant biological activities. The following sections detail specific applications identified in the literature.

Antiparasitic Activity

Studies have shown that related triazole compounds possess potent antiparasitic effects. For instance:

  • Activity Levels : EC50 values for certain derivatives are reported in the low micromolar range (as low as 0.010 μM), indicating high potency against various parasites.
  • Structural Modifications : Specific aryl group modifications enhance metabolic stability and solubility while maintaining antiparasitic activity.

Antitumor Activity

Compounds featuring similar scaffolds have demonstrated cytotoxic effects against various cancer cell lines:

  • Selective Cytotoxicity : In vitro assays reveal selective cytotoxicity towards cancer cells with minimal impact on normal cells.
  • Mechanism Insights : The introduction of polar functional groups has been linked to improved solubility and bioavailability in cancer treatment contexts.

Antiparasitic Studies

A study highlighted that specific structural modifications in triazole compounds led to enhanced antiparasitic activity:

  • Findings : Incorporation of particular aryl groups was crucial for maintaining high potency while ensuring metabolic stability.

Cytotoxicity Assays

In vitro assays demonstrated selective cytotoxicity towards cancer cells:

  • Results : Related compounds showed significant activity against cancer cell lines while sparing normal cells, suggesting potential for development as anticancer agents.

Metabolic Stability

Research indicates that the metabolic stability of triazole derivatives can be significantly affected by their lipophilicity:

  • Observations : Compounds with increased lipophilicity often exhibit higher metabolic degradation rates in liver microsomes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to form various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

The closest analog identified is 2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2,3-dimethylphenyl)acetamide (). Key differences include:

  • Substituent on the phenyl ring : The target compound has a 4-ethoxyphenyl group, whereas the analog features a 2,3-dimethylphenyl moiety.
  • In contrast, methyl groups (in the analog) are weakly electron-donating but may enhance steric hindrance .
Table 1: Physicochemical Comparison
Property Target Compound Analog (2,3-dimethylphenyl)
Molecular Formula C₂₁H₁₈ClFN₄O₃ C₂₁H₁₈ClFN₄O₂
Average Mass 428.84 g/mol 412.85 g/mol
Key Substituent 4-ethoxyphenyl 2,3-dimethylphenyl
Predicted LogP* ~3.2 (moderate lipophilicity) ~3.5 (higher lipophilicity)

*LogP estimated using fragment-based methods.

Analytical and Structural Characterization

NMR Spectroscopy

Comparative ¹H NMR analysis (as in ) reveals that substituent changes significantly alter chemical shifts in regions sensitive to electronic environments. For example:

  • The ethoxy group’s protons (CH₂CH₃) would resonate near δ 1.3–1.4 (triplet) and δ 3.9–4.1 (quartet), distinct from methyl groups in the analog (δ 2.2–2.5 for aromatic-CH₃) .
  • The chloro-fluorophenyl moiety would deshield adjacent protons, producing distinct splitting patterns compared to non-halogenated analogs .

Crystallographic Refinement

Software like SHELXL () and WinGX () are critical for resolving the compound’s stereochemistry.

Biological Activity

The compound 2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-ethoxyphenyl)acetamide , also known as C338-0582, is a synthetic organic molecule with potential pharmacological applications. Its unique structure incorporates a pyrrolo[3,4-d][1,2,3]triazole core and various substituents that may influence its biological activity. This article explores the biological activity of this compound based on available research data.

  • Molecular Formula : C20H17ClFN5O5
  • Molecular Weight : 459.82 g/mol
  • LogP : 0.813
  • Water Solubility : LogSw -2.70
  • Hydrogen Bond Acceptors : 10
  • Hydrogen Bond Donors : 1

The biological activity of C338-0582 may be attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the triazole moiety allows for potential hydrogen bonding interactions with target proteins. Additionally, the chloro and fluoro substituents can enhance the compound's binding affinity to various biological targets.

Biological Activity Overview

C338-0582 has been included in various screening libraries for its potential as a drug candidate. It has shown promise in the following areas:

1. Enzyme Inhibition

C338-0582 has been identified as a potential inhibitor of cysteine proteases and adenosine receptors. These targets are crucial in several physiological processes and disease states.

2. Anticancer Activity

Preliminary studies suggest that compounds similar to C338-0582 exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.

3. Neurological Effects

Research indicates that compounds with triazole structures may modulate neurotransmitter systems, suggesting potential applications in treating neurological disorders.

Case Studies and Research Findings

StudyFindings
ChemDiv ScreeningC338-0582 was included in libraries targeting cysteine proteases and adenosine receptors, indicating its potential therapeutic applications in cancer and inflammatory diseases .
Anticancer ResearchSimilar compounds have demonstrated efficacy against various cancer cell lines by promoting apoptosis and inhibiting proliferation .
Neurological StudiesCompounds with similar structures have been shown to affect TRPM5 channels, which are involved in taste perception and gastrointestinal motility .

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